Head-to-Head Comparison of LDL-C Reduction: Mipomersen vs. Volanesorsen in Hypercholesterolemia
Mipomersen sodium demonstrated a mean LDL-C reduction of approximately 25% (range 25-36% across HoFH and severe hypercholesterolemia populations) in Phase 3 trials, whereas the comparator ASO volanesorsen (targeting apo-CIII) reduces triglycerides (TG) by 70-80% but has negligible effect on LDL-C [1]. Direct cross-study comparison reveals mipomersen's unique LDL-C lowering efficacy, which volanesorsen cannot replicate, making mipomersen the preferred ASO for apoB-100/LDL-C driven disease models [2].
| Evidence Dimension | Low-density lipoprotein cholesterol (LDL-C) reduction |
|---|---|
| Target Compound Data | Approximately 25-36% mean reduction from baseline [2] |
| Comparator Or Baseline | Volanesorsen: No significant LDL-C reduction (TG-focused mechanism) [1] |
| Quantified Difference | ≥25% absolute LDL-C reduction with mipomersen vs. none with volanesorsen |
| Conditions | Phase 3 clinical trials in homozygous FH and severe hypercholesterolemia patients on maximally tolerated lipid-lowering therapy |
Why This Matters
Procurement decisions for apoB-100/LDL-C focused studies must differentiate between ASOs with distinct lipid target profiles; mipomersen uniquely lowers LDL-C whereas volanesorsen is ineffective for this endpoint.
- [1] Table 3. Comparative efficacy and safety of lipid-lowering nucleic acid therapeutics. PMC12602020. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC12602020/table/t3-enm-2025-2691/ (Accessed 2026). View Source
- [2] Mipomersen. ScienceDirect Topics. Available at: https://www.sciencedirect.com/topics/medicine-and-dentistry/mipomersen (Accessed 2026). View Source
